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Compound of Interest

Compound Name:
Benzyl 2-(aminomethyl)piperidine-

1-carboxylate

Cat. No.: B1349872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a chiral bifunctional molecule of

significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a

protected piperidine ring and a primary amine, makes it a valuable building block for the

synthesis of complex molecular architectures. This technical guide provides a comprehensive

overview of its chemical properties, a representative synthesis protocol, and its potential

applications, particularly in the fields of neuroscience and targeted protein degradation. Due to

the limited availability of public experimental data for this specific compound, this guide

consolidates predicted data, information from structurally related compounds, and general

methodologies relevant to this class of molecules.

Chemical and Physical Properties
The fundamental properties of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate are

summarized below. It is important to note that much of the publicly available quantitative data is

computationally predicted rather than experimentally determined.
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Property Value Source

Molecular Formula C₁₄H₂₀N₂O₂ [1][2]

Molecular Weight 248.32 g/mol [1]

CAS Number 1217642-55-1 [1]

IUPAC Name

benzyl (2R)-2-

(aminomethyl)piperidine-1-

carboxylate

[1]

Appearance
Predicted: Colorless to yellow

oil or solid
General

Melting Point Not available

Boiling Point
385.7 °C at 760 mmHg

(Predicted)
[3]

Density 1.125 g/cm³ (Predicted) [3]

LogP 1.87 (Predicted) [1]

Purity
Typically >95% (Commercial

suppliers)
[1]

Storage Temperature 2-8°C, protect from light [3]

Spectroscopic Characterization (Predicted)
While specific experimental spectra for (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate
are not readily available in the public domain, the expected spectroscopic signatures can be

predicted based on its structure. Researchers should obtain and interpret their own analytical

data for confirmation.
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Spectroscopy Predicted Peaks/Signals

¹H NMR

Signals corresponding to the benzyl protons

(aromatic region, ~7.3 ppm), the benzylic CH₂

protons (~5.1 ppm), the piperidine ring protons

(aliphatic region, ~1.2-4.0 ppm), the

aminomethyl CH₂ protons (~2.5-3.0 ppm), and

the amine NH₂ protons (broad singlet). The

chemical shifts of the piperidine protons would

be complex due to the carbamate rotamers.

¹³C NMR

Resonances for the aromatic carbons of the

benzyl group (~127-137 ppm), the carbonyl

carbon of the carbamate (~155 ppm), the

benzylic CH₂ carbon (~67 ppm), and the

aliphatic carbons of the piperidine ring and the

aminomethyl group (~20-60 ppm).

IR (Infrared)

Characteristic absorption bands for N-H

stretching of the primary amine (~3300-3400

cm⁻¹), C-H stretching of aromatic and aliphatic

groups (~2850-3100 cm⁻¹), C=O stretching of

the carbamate (~1690 cm⁻¹), and C-N

stretching (~1240 cm⁻¹).

MS (Mass Spec)

The expected molecular ion peak [M]⁺ or

protonated molecular ion peak [M+H]⁺ at m/z

248 or 249, respectively. Fragmentation patterns

would likely show loss of the benzyl group or

cleavage of the piperidine ring.

Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for (R)-Benzyl 2-(aminomethyl)piperidine-1-
carboxylate is not widely published. However, a representative synthesis can be

conceptualized based on established methods for the preparation of chiral 2-substituted

piperidines and N-protection chemistry. A common route involves the stereoselective reduction
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of a corresponding 2-cyanopiperidine precursor, which itself can be derived from a chiral

starting material such as (R)-pipecolic acid.

Representative Synthesis Workflow

Step 1: Amide Formation

Step 2: Nitrile Formation

Step 3: Reduction to Amine

(R)-Pipecolic Acid

N-Cbz-(R)-Pipecolic Acid

Benzyl Chloroformate (Cbz-Cl), Base

N-Cbz-(R)-Pipecolinamide

Ammonia, Coupling Agent

Ammonia, Coupling Agent (e.g., HATU, EDCI)

N-Cbz-(R)-2-Cyanopiperidine

Dehydrating Agent

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate

Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni)

Dehydrating Agent (e.g., TFAA, POCl₃)
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Caption: A representative synthetic workflow for the preparation of the target compound.

Detailed Representative Experimental Protocol
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Step 1: Protection of (R)-Pipecolic Acid

Dissolve (R)-pipecolic acid in a suitable solvent system, such as a mixture of 1,4-dioxane

and water.

Cool the solution to 0°C in an ice bath.

Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C

and the pH between 9 and 10 by the concurrent addition of base.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours.

Acidify the reaction mixture with an acid like HCl to a pH of ~2.

Extract the product, N-Cbz-(R)-pipecolic acid, with an organic solvent such as ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the protected acid.

Step 2: Amide Formation

Dissolve the N-Cbz-(R)-pipecolic acid in an anhydrous aprotic solvent like dichloromethane

(DCM) or dimethylformamide (DMF).

Add a coupling agent, such as HATU or EDCI, and an amine base like diisopropylethylamine

(DIPEA).

Introduce a source of ammonia, such as ammonium chloride, and stir the reaction at room

temperature until completion (monitored by TLC or LC-MS).

Work up the reaction by washing with aqueous solutions to remove excess reagents and

byproducts.

Extract the product, N-Cbz-(R)-pipecolinamide, and purify by column chromatography.
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Step 3: Dehydration to Nitrile

Dissolve the N-Cbz-(R)-pipecolinamide in an anhydrous solvent such as DCM or pyridine.

Cool the solution to 0°C.

Slowly add a dehydrating agent, for instance, trifluoroacetic anhydride (TFAA) or phosphorus

oxychloride (POCl₃).

Allow the reaction to proceed at low temperature, then warm to room temperature.

Quench the reaction carefully with ice/water or a saturated bicarbonate solution.

Extract the product, N-Cbz-(R)-2-cyanopiperidine, and purify by column chromatography.

Step 4: Reduction to Primary Amine

Dissolve the N-Cbz-(R)-2-cyanopiperidine in an anhydrous ether solvent, such as

tetrahydrofuran (THF) or diethyl ether.

Carefully add a strong reducing agent like lithium aluminum hydride (LiAlH₄) in portions at

0°C.

After the addition, the reaction can be stirred at room temperature or gently refluxed to

ensure complete reduction.

Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide

solution.

Filter the resulting aluminum salts and wash the filter cake with an organic solvent.

Dry the filtrate and concentrate under reduced pressure.

Purify the final product, (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate, by silica gel

chromatography to yield the desired compound.

Biological and Medicinal Chemistry Context
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This compound is a versatile intermediate in the synthesis of biologically active molecules. Its

potential applications stem from the combined features of the piperidine scaffold and the

reactive primary amine.

Role in Neuroscience Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in

compounds targeting the central nervous system (CNS). It is present in numerous approved

drugs for neurological and psychiatric disorders. The general hypothesis is that the piperidine

moiety can orient functional groups in a specific 3D space to facilitate binding to

neurotransmitter receptors or transporters.

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate Further Chemical Modification
(e.g., acylation, alkylation) Bioactive Ligand Neurotransmitter Receptor

(e.g., Dopamine, Serotonin, Sigma Receptors)
Binds to Modulation of Neuronal Signaling Therapeutic Effect in

Neurological/Psychiatric Disorders

Click to download full resolution via product page

Caption: Logical relationship for the use of the title compound in neuroscience.

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate serves as a starting material where the

aminomethyl group can be further functionalized to introduce pharmacophores that interact

with specific biological targets.[3]

Application as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the

degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3

ubiquitin ligase, and a linker connecting them. The piperidine moiety is often incorporated into

PROTAC linkers to provide a degree of rigidity, which can be crucial for the formation of a

stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5]
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PROTAC Assembly Mechanism of Action

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate

Linker Synthesis

Warhead (Target Ligand) E3 Ligase Ligand Assembled PROTAC

Ternary Complex Formation

Target Protein E3 Ligase

Ubiquitination of Target Protein

Proteasomal Degradation

Click to download full resolution via product page

Caption: Workflow for PROTAC assembly and its mechanism of action.

The aminomethyl group on the piperidine ring provides a convenient attachment point for either

the target protein ligand or the E3 ligase ligand during PROTAC synthesis.

Conclusion
(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a chiral building block with

considerable potential in the development of new therapeutics. While detailed experimental

data on the compound itself is sparse in the public domain, its structural motifs are well-

represented in neuroactive compounds and in the linker technology for PROTACs. The

representative synthesis and contextual information provided in this guide are intended to

support researchers in the design and execution of their studies involving this and related

molecules. It is imperative for researchers to conduct their own full experimental

characterization of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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